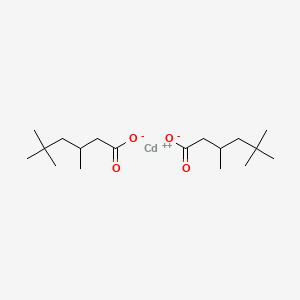

Cadmium 3,5,5-trimethylhexanoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

36211-44-6 |

|---|---|

Molecular Formula |

C18H34CdO4 |

Molecular Weight |

426.9 g/mol |

IUPAC Name |

cadmium(2+);3,5,5-trimethylhexanoate |

InChI |

InChI=1S/2C9H18O2.Cd/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

KWPUGVFGOSNYQG-UHFFFAOYSA-L |

Canonical SMILES |

CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways of Cadmium 3,5,5 Trimethylhexanoate and Its Coordination Complexes

Direct Synthesis Routes for Cadmium 3,5,5-Trimethylhexanoate Compounds

The direct synthesis of this compound typically involves the reaction of a suitable cadmium precursor with 3,5,5-trimethylhexanoic acid. The choice of precursors and reaction conditions plays a crucial role in the purity and yield of the final product.

Selection of Cadmium Precursors and 3,5,5-Trimethylhexanoic Acid

The selection of the cadmium precursor is a critical first step in the synthesis of this compound. Commonly employed cadmium precursors for the synthesis of carboxylate complexes include cadmium(II) acetate (B1210297) (Cd(CH₃COO)₂), cadmium(II) nitrate (B79036) (Cd(NO₃)₂), and cadmium(II) chloride (CdCl₂). nih.govderpharmachemica.com Cadmium(II) acetate is often a preferred choice due to the facile displacement of the acetate ligand by other carboxylates. Another potential precursor is dimethylcadmium (B1197958) (Cd(CH₃)₂), which can react with carboxylic acids, although its use is less common due to its toxicity and pyrophoric nature.

3,5,5-Trimethylhexanoic acid, also known as isononanoic acid, is a branched-chain carboxylic acid. nih.gov Its structural formula is C₉H₁₈O₂. nih.gov The bulky trimethylhexyl group of the carboxylate can influence the coordination environment around the cadmium ion and the resulting structure of the compound.

Table 1: Properties of 3,5,5-Trimethylhexanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O₂ |

| Molar Mass | 158.24 g/mol |

| Appearance | Colorless liquid |

| IUPAC Name | 3,5,5-trimethylhexanoic acid |

Data sourced from PubChem CID 90960 nih.gov

Reaction Conditions and Stoichiometric Control

The reaction between the cadmium precursor and 3,5,5-trimethylhexanoic acid is typically carried out in a suitable solvent. The stoichiometry of the reactants is controlled to ensure the complete conversion of the precursor to the desired cadmium carboxylate. A general reaction scheme using cadmium(II) acetate as the precursor is as follows:

Cd(CH₃COO)₂ + 2 C₈H₁₇COOH → Cd(C₈H₁₇COO)₂ + 2 CH₃COOH

The reaction is often performed under reflux to ensure completion. The choice of solvent can influence the reaction rate and the solubility of the reactants and products. Common solvents for such syntheses include methanol, ethanol, and acetonitrile. nih.gov The temperature and reaction time are optimized to maximize the yield and purity of the product. Thermal analysis, such as thermogravimetric analysis (TGA), can be employed to study the thermal behavior of the synthesized complexes. nih.gov

Purification and Isolation Techniques

Following the reaction, the synthesized this compound needs to be isolated and purified. Common techniques include filtration to separate the solid product from the reaction mixture. The crude product may then be washed with a suitable solvent to remove any unreacted starting materials or byproducts. Recrystallization from an appropriate solvent system is a standard method to obtain a highly pure crystalline product. The purity of the final compound can be confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR) and elemental analysis.

Targeted Synthesis of this compound Coordination Compounds

The targeted synthesis of coordination compounds of this compound involves the introduction of additional ligands to create more complex architectures. These coordination polymers can exhibit a wide range of structural diversity, from one-dimensional chains to three-dimensional frameworks.

Ligand Design and Substitution Strategies (e.g., incorporating other carboxylate derivatives)

The design of ligands is a key strategy in controlling the structure and properties of coordination polymers. In the context of this compound, this can involve the introduction of auxiliary ligands, such as other carboxylate derivatives or nitrogen-containing ligands like bipyridines or imidazoles. rsc.orgnih.gov These auxiliary ligands can bridge cadmium centers, leading to the formation of extended networks.

Ligand substitution reactions are also a viable pathway. For instance, a pre-synthesized this compound complex can be reacted with a different ligand, leading to the partial or complete substitution of the trimethylhexanoate ligands. The relative binding affinities of the ligands and the reaction conditions will determine the final product.

Table 2: Examples of Ligands Used in Cadmium Coordination Polymers

| Ligand Type | Example Ligand | Resulting Structure Type |

|---|---|---|

| Carboxylate | 5-bromoisophthalic acid | 3D framework rsc.org |

| Nitrogen-containing | 1,4-bis(2-methyl-imidazol-1-yl)butane | 3D framework rsc.org |

| Schiff Base | Tridentate Schiff base | Penta-coordinated complexes nih.gov |

Solvent-Mediated Assembly Processes for Controlled Architectures

The solvent plays a crucial role in the self-assembly process of coordination polymers, often dictating the final crystal structure and dimensionality of the network. rsc.orgnih.gov Different solvents can influence the coordination geometry of the metal ion and the conformation of the ligands, leading to the formation of distinct structural isomers or polymorphs. This phenomenon, known as solvomorphism, is a powerful tool for crystal engineering.

For the synthesis of this compound coordination polymers, a systematic investigation of different solvent systems (e.g., alcohols, nitriles, amides) can lead to the isolation of a variety of architectures. The use of mixed solvent systems can further enhance the structural diversity. rsc.org The resulting coordination polymers can be characterized by single-crystal X-ray diffraction to elucidate their precise three-dimensional structures.

Influence of Auxiliary Ligands on Complex Formation

The formation and structural diversity of cadmium carboxylate complexes are significantly influenced by the introduction of auxiliary ligands. These ligands, typically nitrogen- or sulfur-donating molecules, co-coordinate to the cadmium center alongside the carboxylate groups, leading to a wide array of coordination polymers and discrete molecular structures. The nature of the auxiliary ligand, including its steric bulk, flexibility, and the number and type of donor atoms, plays a crucial role in dictating the final architecture of the resulting complex.

For instance, the use of bidentate N-donor ligands such as 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen) often leads to the formation of mononuclear or dinuclear cadmium carboxylate complexes. In these structures, the N-donor ligands typically chelate to the cadmium ion, while the carboxylate groups can adopt various coordination modes, including monodentate, bidentate chelating, or bridging. The interplay between the bite angle of the N-donor ligand and the coordination preference of the carboxylate can result in complexes with different geometries, such as distorted octahedral or trigonal bipyramidal.

The introduction of more flexible or multidentate auxiliary ligands can give rise to higher-dimensional coordination polymers. For example, long-chain diamine ligands can bridge multiple cadmium centers, leading to the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets. The resulting structures are often further stabilized by hydrogen bonding interactions involving the carboxylate oxygen atoms and protons on the auxiliary ligands or coordinated solvent molecules.

Sulfur-donor auxiliary ligands, such as thiourea (B124793) and its derivatives, or thiolates, can also be employed to create cadmium carboxylate complexes with distinct properties. The soft nature of sulfur makes it a good donor for the soft cadmium ion, leading to stable Cd-S bonds. In some cases, the presence of both carboxylate (hard O-donor) and sulfur-donor (soft S-donor) ligands in the coordination sphere can lead to interesting structural features and reactivity. For example, complexes containing the tris(2-tert-butylmercaptoimidazolyl)hydroborato ligand have been synthesized to mimic the sulfur-rich environment found in some zinc enzymes. nih.govacs.org

The steric hindrance of the auxiliary ligand is another critical factor. Bulky ligands can limit the aggregation of cadmium carboxylate units, favoring the formation of low-nuclearity complexes. Conversely, smaller, less sterically demanding ligands are more likely to facilitate the formation of extended coordination networks. The choice of auxiliary ligand is therefore a powerful tool for synthetic chemists to control the structure and, consequently, the properties of cadmium carboxylate materials.

Green Chemistry Principles in Cadmium Carboxylate Synthesis

The application of green chemistry principles to the synthesis of cadmium carboxylates, including this compound, is an area of growing importance. These principles aim to reduce or eliminate the use and generation of hazardous substances, making chemical processes more environmentally benign and sustainable.

One key aspect of green chemistry is the use of safer solvents. Traditional syntheses of metal carboxylates often employ organic solvents that can be toxic, flammable, and environmentally persistent. A greener approach involves the use of water, supercritical fluids, or solvent-free reaction conditions. For example, the synthesis of cadmium sulfide (B99878) nanoparticles, a related cadmium compound, has been demonstrated using aqueous routes at room temperature, which is a more environmentally friendly method. researchgate.netderpharmachemica.com

Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions that proceed with high atom economy, such as addition reactions, are preferred over substitution reactions that generate byproducts. In the context of cadmium carboxylate synthesis, metathesis reactions can be designed to have high atom economy if the byproduct is easily removed or can be utilized elsewhere.

The use of renewable feedstocks and energy efficiency are also central tenets of green chemistry. While the direct use of renewable resources for the synthesis of a specific compound like this compound is not widely reported, the general trend in chemical manufacturing is to explore bio-based starting materials. Furthermore, conducting reactions at ambient temperature and pressure, whenever feasible, significantly reduces energy consumption. Microwave-assisted synthesis is another technique that can lead to shorter reaction times and reduced energy use in the preparation of cadmium-containing nanomaterials. nih.gov

The development of catalytic routes for the synthesis of cadmium carboxylates would also align with green chemistry principles. A catalytic process would reduce the amount of reagents required and potentially lead to milder reaction conditions. While not yet a common practice for this specific class of compounds, the exploration of catalytic methods remains a desirable goal for future research.

Structural Elucidation and Solid State Characterization of Cadmium 3,5,5 Trimethylhexanoate Complexes

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Cadmium Coordination Geometry and Environment

Specific details on the coordination geometry and environment of the cadmium ion in cadmium 3,5,5-trimethylhexanoate complexes are not documented in the available public literature. Such an analysis would typically describe the number of ligand atoms bonded to the central cadmium atom and the resulting geometric arrangement (e.g., tetrahedral, octahedral).

Analysis of Metal-Ligand Bond Distances and Angles

Without SC-XRD data, a precise analysis of the bond distances between the cadmium atom and the oxygen atoms of the 3,5,5-trimethylhexanoate ligand, as well as the angles between these bonds, cannot be provided.

Identification of Dimeric, Oligomeric, and Polymeric Architectures

While many metal carboxylates are known to form dimeric, oligomeric, or polymeric structures, specific information on the supramolecular architecture of this compound is not found in the surveyed sources.

Vibrational Spectroscopy for Structural Confirmation

Specific vibrational spectroscopy data, such as from Fourier-transform infrared (FTIR) or Raman spectroscopy, for this compound is not available in the reviewed literature. This type of analysis would help to confirm the presence of the 3,5,5-trimethylhexanoate ligand and provide insights into its coordination mode with the cadmium center by analyzing the characteristic vibrational frequencies of its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Carboxylate Stretching Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a important tool for understanding the coordination of carboxylate ligands to the cadmium metal center in this compound. The vibrational frequencies of the carboxylate group (COO⁻), specifically the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes, are sensitive to the way the ligand binds to the metal ion. The difference between these two frequencies (Δν = νₐₛ - νₛ) is particularly diagnostic.

In cadmium carboxylate complexes, the carboxylate ligand can adopt several coordination modes, including monodentate, bidentate chelating, and bidentate bridging. For this compound, the FT-IR spectrum would be expected to show characteristic bands for the carboxylate group. The positions of these bands would indicate the nature of the cadmium-oxygen bonds. Research on similar cadmium carboxylate complexes has shown that the separation value (Δν) can effectively distinguish between these modes.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| Asymmetric COO⁻ Stretch (νₐₛ) | 1520-1580 | Stretching of the carboxylate group |

| Symmetric COO⁻ Stretch (νₛ) | 1400-1450 | Stretching of the carboxylate group |

| C-H Bending | 1360-1390 | Vibrations of methyl and methylene (B1212753) groups |

| C-H Stretching | 2800-3000 | Vibrations of the alkyl chains |

This table represents typical data for cadmium carboxylate complexes and serves as an illustrative example for this compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements FT-IR by providing information on the non-polar vibrations within the molecule. For this compound, Raman spectroscopy would be particularly useful for probing the Cd-O skeletal vibrations, which are often weak in the infrared spectrum. The low-frequency region of the Raman spectrum would reveal details about the cadmium-oxygen coordination environment.

Key vibrational modes that would be expected in the Raman spectrum include the symmetric carboxylate stretching, C-C backbone stretching, and various deformation modes of the trimethylhexanoate ligand. The presence and position of these bands would help to build a comprehensive picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for characterizing the local environment of atomic nuclei in this compound. ¹¹³Cd NMR, for instance, can provide direct insight into the coordination number and geometry of the cadmium centers. The chemical shift of the ¹¹³Cd nucleus is highly sensitive to the nature and number of atoms bonded to it.

Furthermore, ¹³C solid-state NMR can be used to distinguish between different carbon environments within the 3,5,5-trimethylhexanoate ligand. This can be especially useful for identifying the presence of multiple, crystallographically distinct ligand environments in the solid state. The technique can also provide information on the packing and dynamics of the organic ligands.

Microstructural Characterization Techniques

The morphology and elemental distribution of this compound at the micro- and nanoscale are determined using a suite of electron microscopy techniques.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of this compound particles. SEM images can reveal details about the shape, size distribution, and aggregation of the crystalline or amorphous material. For instance, the synthesis method can influence whether the product is obtained as well-defined crystals, fine powders, or larger agglomerates, all of which can be clearly imaged by SEM.

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size

To investigate the internal structure and obtain precise measurements of nanoscale features, Transmission Electron Microscopy (TEM) is utilized. TEM can reveal the presence of nanostructures, crystallographic defects, and the primary particle size of this compound. High-resolution TEM (HR-TEM) can even visualize the lattice fringes of crystalline domains, providing information about the crystallinity and orientation of the material at the nanoscale.

Elemental Mapping (EDS, EELS) for Compositional Distribution

Coupled with SEM and TEM, elemental mapping techniques such as Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy Loss Spectroscopy (EELS) are used to determine the spatial distribution of elements within the sample. For this compound, EDS or EELS mapping would confirm the co-localization of cadmium, oxygen, and carbon, providing evidence for the formation of the desired compound and ensuring its compositional homogeneity. These techniques are crucial for verifying that the synthesis has resulted in a uniform product without significant phase separation or impurities.

Solution Phase Behavior and Coordination Dynamics of Cadmium 3,5,5 Trimethylhexanoate Systems

Investigation of Solution Structure and Aggregation Phenomena

The structure of cadmium carboxylates in solution is not static and can vary significantly depending on the surrounding environment. These compounds can exist as monomers, dimers, or larger polymeric species.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to determine the size of molecules in solution by measuring their diffusion coefficients. Studies on cadmium carboxylates like cadmium oleate (B1233923) have utilized DOSY to elucidate their solution structure. rsc.orgrsc.org In non-coordinating solvents such as toluene (B28343), cadmium carboxylates tend to form large polymeric structures. rsc.orgrsc.org However, the introduction of polar solvents or coordinating ligands can break down these polymers into smaller, more defined complexes. rsc.orgrsc.org

For instance, 1H and 113Cd DOSY experiments on cadmium acetate (B1210297) in the presence of a coordinating ligand like octylamine (B49996) showed that the cadmium complexes were monomeric or dimeric. rsc.org This suggests that the dominant species in solution during processes like nanocrystal synthesis are small complexes rather than large polymers. rsc.org The diffusion coefficient, and thus the calculated molecular size, is a key parameter obtained from these experiments.

Table 1: Illustrative DOSY Data for Cadmium Carboxylate Complexes in Different Solvents

| Compound | Solvent | Coordinating Additive | Diffusion Coefficient (x 10⁻¹⁰ m²/s) | Estimated Hydrodynamic Radius (Å) | Inferred Species |

| Cadmium Oleate | Toluene | None | Lower | Larger | Polymeric |

| Cadmium Acetate | Octylamine | Octylamine | 1.79 | Smaller | Monomeric/Dimeric |

| Cadmium Acetate | Toluene | SePMe₃ | Higher | Smaller | Monomeric/Dimeric |

| Cadmium Acetate | Toluene | OPMe₃ | Higher | Smaller | Monomeric/Dimeric |

This table is illustrative and based on findings from studies on cadmium acetate and cadmium oleate to represent the expected behavior of Cadmium 3,5,5-trimethylhexanoate. rsc.org

The self-assembly and aggregation of cadmium carboxylates in solution are highly dependent on the polarity of the solvent and the presence of coordinating additives. In non-polar solvents, the carboxylate ligands can bridge between cadmium centers, leading to the formation of extended polymeric chains. rsc.orgrsc.org This aggregation is driven by the desire of the polar head groups (the carboxylate moieties) to minimize their interaction with the non-polar solvent.

The addition of polar solvents or coordinating ligands, such as amines or phosphines, disrupts this aggregation. rsc.orgrsc.org These additives can coordinate to the cadmium centers, breaking the carboxylate bridges and leading to the formation of smaller, discrete complexes. rsc.orgrsc.org The solubility of cadmium carboxylates has been observed to be higher in more polar solvents like alcohols, with a linear relationship often seen between solubility and the chain length of the carboxylate or the alcohol solvent. tandfonline.comtandfonline.com

Spectroscopic Probes of Solution Coordination

Spectroscopic techniques are invaluable for probing the coordination environment of the cadmium ion in solution.

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within a complex. For cadmium(II) complexes, which have a d10 electronic configuration, d-d transitions are not possible. However, ligand-to-metal charge transfer (LMCT) bands can sometimes be observed. science.govnih.gov These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based orbital.

In a study of a cadmium(II)-benzohydrazide complex, a UV-Vis absorption maximum (λmax) was observed at 323.9 nm in a Triton X-100 micellar solution, which was attributed to the formation of the complex. researchgate.net The position and intensity of such LMCT bands are sensitive to the nature of the ligand and the coordination geometry of the metal ion. For this compound, one would expect any LMCT bands to be in the UV region, with their exact position influenced by the solvent and any coordinating species present. The stoichiometry of metal-ligand complexes in solution can also be investigated using UV-Vis spectrophotometry by methods such as the mole ratio method. ijpras.com

Mechanisms of Complex Formation and Dissociation in Solution

The formation and dissociation of cadmium carboxylate complexes are fundamental processes that govern their reactivity. The dissociation of a ligand from a metal complex is a key step in many reactions. libretexts.org The rate of dissociation can be influenced by several factors, including the strength of the metal-ligand bond and steric crowding around the metal center. libretexts.org Increased steric bulk on the ligand, as is the case with the 3,5,5-trimethylhexanoate group, can potentially accelerate dissociative pathways by relieving steric strain in the transition state. libretexts.org

The formation of cadmium carboxylate complexes can occur through various synthetic routes, such as acid-base reactions between a cadmium base and the carboxylic acid, or salt metathesis reactions. wikipedia.org In solution, the formation of the final complex may proceed through a series of intermediate species.

Ligand Exchange Kinetics and Thermodynamics

Ligand exchange reactions on cadmium carboxylate complexes are often facile and can proceed through different mechanisms. Studies on cadmium carboxylate complexes with sulfur-rich coordination environments have shown that carboxylate exchange is often rapid on the NMR timescale, even at low temperatures. acs.orgnih.gov

The mechanism of ligand exchange can be either dissociative (where a ligand first detaches from the metal center, which is then followed by the coordination of a new ligand) or associative (where the incoming ligand first coordinates to the metal center, forming an intermediate of higher coordination number, before the original ligand departs). Analysis of the rate of carboxylate exchange as a function of the concentration of the incoming carboxylic acid has indicated that the reaction often proceeds via an associative pathway for these systems. acs.orgnih.govacs.orgnih.gov

The thermodynamics of ligand exchange on the surface of cadmium-containing nanocrystals have also been investigated. For example, the exchange of oleic acid with cinnamic acid ligands on CdSe quantum dots was found to be an endothermic and entropy-driven process. bohrium.com The displacement of metal carboxylate complexes from the surface of nanocrystals by other Lewis bases is a reversible process, with the equilibrium position depending on the relative binding affinities of the ligands. nih.govfigshare.com

Theoretical and Computational Investigations of Cadmium 3,5,5 Trimethylhexanoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Detailed research findings from DFT analyses on related cadmium carboxylate systems reveal several key aspects that would be applicable here. DFT can be used to calculate the geometries of cadmium complexes and has been shown to provide results that match well with experimental data, especially when solvent effects are included. acs.org The calculations focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is fundamental to the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, DFT allows for the calculation of global reactivity descriptors, which predict the chemical behavior of the molecule. These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's stability and reactivity. acs.org

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. |

| Electrophilicity Index (ω) | 1.65 eV | Quantifies the electrophilic nature of the molecule. |

Quantum Chemical Modeling of Coordination Environments and Metal-Ligand Interactions

The d¹⁰ electronic configuration of the Cd(II) ion allows for a wide range of coordination numbers, typically from four to eight, leading to diverse molecular geometries. researchgate.net Quantum chemical calculations, including DFT and other ab initio methods, are essential for modeling these coordination environments and understanding the nuanced interactions between the cadmium center and the 3,5,5-trimethylhexanoate ligands.

Studies on similar cadmium carboxylates show that the carboxylate group can coordinate to the metal center in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting multiple cadmium centers. nih.govznaturforsch.com Quantum chemical models can predict the most stable coordination modes and the corresponding geometric parameters, such as bond lengths and angles. For instance, calculations on cadmium acetate (B1210297) dihydrate show a seven-coordinate cadmium atom with oxygen atoms from water and acetate ligands. acs.org These models can also elucidate the nature of the Cd-O bond, revealing the degree of ionic versus covalent character.

| Coordination Mode | Description | Typical Cd-O Bond Length (Å) |

|---|---|---|

| Monodentate | One oxygen atom of the carboxylate group binds to the Cd(II) ion. | ~2.2 - 2.4 |

| Bidentate Chelating | Both oxygen atoms of the same carboxylate group bind to a single Cd(II) ion. | ~2.3 - 2.5 |

| Bidentate Bridging | The carboxylate ligand bridges two different Cd(II) ions. | ~2.3 - 2.6 |

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Interfacial Phenomena

While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can model its behavior in solution, revealing how it interacts with solvent molecules and how individual molecules or clusters aggregate.

MD simulations of cadmium ions in aqueous solution have shown a flexible first coordination shell, with the ion dynamically transitioning between different hydration numbers. nih.gov Similarly, MD studies of cadmium carboxylates in non-polar solvents like toluene (B28343) have indicated that they can form polymeric structures, which may break apart in the presence of more polar or coordinating solvents. rsc.org For this compound, MD could predict its solubility and aggregation state in various organic solvents used in synthesis, which is critical for controlling nanoparticle formation.

At interfaces, such as between a liquid solvent and a solid substrate, MD simulations can describe how precursor molecules like this compound adsorb and arrange themselves. This is crucial for understanding thin-film deposition and nanocrystal growth. Reactive force fields (like ReaxFF) can be employed in MD to model chemical reactions, such as the thermal decomposition of the precursor at an interface. rsc.org

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict various spectroscopic signatures from first principles, which is invaluable for interpreting experimental data. For this compound, theoretical spectra can be compared with experimental ones to confirm its structure and purity.

Relativistic DFT calculations have been successfully used to predict the ¹¹³Cd NMR chemical shifts for cadmium complexes with various coordination environments. acs.orgnih.gov These calculations show that the chemical shift is highly sensitive to the coordination number and the nature of the ligands, making it a powerful tool for structural elucidation. znaturforsch.comacs.org Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. mdpi.comacs.org Vibrational frequencies from DFT calculations can also aid in the assignment of peaks in infrared (IR) and Raman spectra. pjsir.org

| Spectroscopic Method | Predicted Parameter | Information Gained |

|---|---|---|

| ¹¹³Cd NMR | Isotropic Chemical Shift (δ) | Provides information on the coordination number and chemical environment of the Cd(II) ion. acs.org |

| UV-Vis Spectroscopy | Excitation Energies (λmax) | Correlates with electronic transitions, such as ligand-to-metal charge transfer. |

| IR/Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identifies functional groups and their coordination modes (e.g., symmetric/asymmetric carboxylate stretches). pjsir.org |

Computational Screening for Optimal Precursor Design and Synthesis Pathways

Computational chemistry is increasingly used to design and screen materials for specific applications, a process known as materials informatics. This approach can be applied to the design of optimal chemical precursors for the synthesis of advanced materials like cadmium-based quantum dots or thin films.

By using this compound as a starting point, computational screening can be employed to evaluate a range of similar cadmium carboxylates with different alkyl chains. DFT calculations can assess the stability and decomposition pathways of these virtual precursors. For instance, calculations can determine the bond dissociation energies of the Cd-O bond and the C-C bonds within the ligand to predict the temperatures at which the precursor will decompose to form reactive species. This information is critical for designing syntheses that proceed at lower temperatures or with faster kinetics. researchgate.net

This computational pre-screening reduces the need for extensive experimental trial-and-error, accelerating the discovery of new precursors with tailored reactivity for specific synthetic outcomes, such as controlling the size and shape of nanoparticles. acs.orgmdpi.com

Cadmium 3,5,5 Trimethylhexanoate As a Precursor for Advanced Functional Materials

Synthesis of Cadmium Chalcogenide Nanocrystals and Quantum Dots

The synthesis of cadmium chalcogenide (CdS, CdSe, CdTe) nanocrystals and quantum dots is a cornerstone of nanotechnology, with applications ranging from bio-imaging to optoelectronic devices. The choice of the cadmium precursor is critical in determining the final properties of these nanomaterials. Cadmium 3,5,5-trimethylhexanoate serves as a versatile cadmium source in these syntheses, which are typically carried out via the thermal decomposition of organometallic precursors in a high-boiling point solvent.

Control of Nanocrystal Size, Shape, and Composition

The use of cadmium carboxylates, including branched-chain variants like this compound, allows for precise control over the size, shape, and composition of the resulting nanocrystals. The bulky nature of the 3,5,5-trimethylhexanoate ligand can influence the reactivity of the cadmium precursor, affecting the nucleation and growth kinetics of the nanocrystals. For instance, using cadmium phosphonate (B1237965) and cadmium carboxylate ligands as precursors tends to favor the formation of wurtzite and zinc blende crystal structures in CdSe, respectively. mdpi.com

The reaction temperature and the nature of the co-ligands and chalcogenide source are also critical parameters. For example, in the synthesis of CdTe nanoplatelets, different cadmium carboxylate precursors (acetate, myristate, propionate) lead to variations in the growth mechanism, with some favoring continuous growth and others leading to Ostwald ripening at higher temperatures. researchgate.net The choice of a branched-chain carboxylate can influence the precursor's solubility and decomposition kinetics, thereby providing a handle to tune the final nanocrystal morphology.

Table 1: Illustrative Synthesis Parameters for Cadmium Chalcogenide Nanocrystals Using Cadmium Carboxylate Precursors

| Cadmium Precursor | Chalcogenide Source | Solvent | Temperature (°C) | Resulting Nanocrystal | Reference |

| Cadmium Stearate | TBP-Se | Octadecene | 240-280 | CdSe Quantum Dots | mdpi.com |

| Cadmium Propionate | TBP-Te | Octadecene | 180-250 | CdTe Nanoplatelets | researchgate.netnih.gov |

| Cadmium Acetate (B1210297) | TBP-S | Trioctylphosphine Oxide | 300-320 | CdS Nanocrystals | youtube.com |

Note: This table provides illustrative data for similar cadmium carboxylate systems due to the lack of specific published data for this compound.

Surface Chemistry and Passivation by Carboxylate Ligands

The 3,5,5-trimethylhexanoate ligands play a crucial role beyond being just a cadmium source; they also act as surface passivating agents for the newly formed nanocrystals. These carboxylate ligands bind to the surface of the nanocrystals, preventing their aggregation and controlling their growth. The bulky, branched structure of the 3,5,5-trimethylhexanoate can provide excellent steric stabilization, leading to highly monodisperse and colloidally stable nanocrystal solutions.

The nature of the ligand binding to the nanocrystal surface is dynamic and can influence the material's optical and electronic properties. The passivation of surface defects by these carboxylate ligands is essential for achieving high photoluminescence quantum yields, a key requirement for applications in lighting and displays. mdpi.com

Applications in Liquid Scintillator Materials for Particle Detection

Liquid scintillators are widely used in particle physics experiments, particularly for the detection of neutrinos and neutrons. Loading these organic scintillators with metal ions can significantly enhance their detection capabilities. Cadmium, with its high neutron capture cross-section, is a desirable element for this purpose.

Incorporation into Organic Scintillator Formulations

The primary challenge in developing metal-loaded liquid scintillators is achieving high metal concentration while maintaining the optical transparency and stability of the scintillator cocktail. arxiv.org this compound offers a promising solution to this challenge. The long, branched alkyl chain of the 3,5,5-trimethylhexanoate ligand enhances its solubility in the nonpolar organic solvents typically used in liquid scintillators, such as linear alkylbenzene (LAB) or pseudocumene. This allows for the incorporation of a higher concentration of cadmium into the liquid scintillator compared to what might be achievable with simpler cadmium salts. Modern experiments have successfully utilized metal carboxylates to achieve excellent attenuation lengths and light yields in large-scale detectors. arxiv.org

Table 2: Typical Components of a Metal-Loaded Organic Liquid Scintillator

| Component | Function | Example Compound |

| Solvent | Base medium, energy transfer | Linear Alkylbenzene (LAB), Phenyl-o-xylylethane (PXE) |

| Fluor (Primary Scintillator) | Converts ionizing radiation to UV light | 2,5-Diphenyloxazole (PPO) |

| Wavelength Shifter | Shifts UV light to the visible spectrum | 1,4-bis(2-Methylstyryl)benzene (bis-MSB) |

| Metallo-organic Compound | Neutron capture agent | This compound |

Studies on Optical Properties and Scintillation Efficiency

The introduction of a metal-organic compound into a liquid scintillator can potentially quench the scintillation light, reducing the detector's efficiency. However, the use of long-chain carboxylates like 3,5,5-trimethylhexanoate can mitigate this effect. The bulky ligand can effectively shield the cadmium ion, minimizing its interaction with the scintillation fluorophores.

Studies on similar cadmium-loaded scintillators have shown that it is possible to achieve high light yields and good energy resolution. For instance, the radioluminescence yield of CdTe nanoplatelets dispersed in a toluene (B28343) solution has been estimated, showcasing the potential of cadmium-containing materials in radiation detection. nih.gov The optical properties, such as the attenuation length, are crucial for large-volume detectors, and the solubility of this compound is expected to contribute positively to maintaining high transparency.

Long-Term Stability and Purification of Scintillator Systems

The long-term chemical and optical stability of the liquid scintillator is paramount for experiments that run for several years. researchgate.netnih.gov Instabilities can manifest as color changes, precipitation of the metal complex, or a decrease in light yield over time. The robust coordination of the carboxylate group to the cadmium ion and the steric hindrance provided by the branched alkyl chain in this compound are expected to contribute to the long-term stability of the scintillator cocktail.

Purification of the scintillator components is a critical step to remove any quenching impurities. The synthesis of high-purity this compound and its subsequent dissolution in a purified solvent and fluor mixture are essential for achieving optimal performance and stability in a particle detector. Research on the stability of various metal carboxylates in liquid scintillators is ongoing, with a focus on understanding and preventing degradation mechanisms.

Development of Ion-Imprinted Polymers (IIPs) for Metal Ion Recognition and Separation

Ion-imprinted polymers (IIPs) are a class of materials engineered to have cavities with high selectivity for specific metal ions. researchgate.net This is achieved by polymerizing functional monomers in the presence of a template ion. The subsequent removal of the template ion leaves behind recognition sites that are sterically and chemically complementary to the target ion. researchgate.netresearchgate.net

The creation of cadmium-selective IIPs is a significant area of research due to the need for efficient methods to remove toxic cadmium ions from the environment. researchgate.netnih.gov The general process involves dissolving a cadmium salt, which acts as the template, in a solution with functional monomers. These monomers arrange themselves around the Cd(II) ion and are then locked in place by a cross-linking agent during polymerization. After the polymer is formed, the cadmium ions are washed out, leaving cavities that are specifically shaped to re-bind Cd(II) ions from a solution. researchgate.netnih.gov

Commonly used components in the synthesis of Cadmium (II) IIPs are outlined in the table below.

| Component | Example | Function |

| Template Ion | Cd(II) from salts like Cd(NO₃)₂ or CdCl₂ | Creates the specific recognition sites in the polymer. nih.govmdpi.commdpi.com |

| Functional Monomer | Methacrylic acid, Vinylimidazole, N,N'-pyridine-2,6-di(2-methacrylamide) | Binds to the template ion through coordination bonds. researchgate.netnih.gov |

| Cross-linker | Ethylene glycol dimethacrylate | Forms the stable polymer matrix around the template-monomer complex. |

| Initiator | Azobisisobutyronitrile (AIBN) | Starts the polymerization reaction. |

| Solvent/Porogen | Acetonitrile, Chloroform | Dissolves the components and helps form a porous polymer structure. |

While research demonstrates the successful synthesis of cadmium IIPs with high adsorption capacities and selectivity, the scientific literature does not specifically name this compound as a precursor. researchgate.netresearchgate.netnih.gov The synthesis typically requires a soluble source of Cd(II) ions, and salts like cadmium nitrate (B79036) and cadmium chloride are commonly cited for this purpose. nih.govmdpi.commdpi.com The solubility of this compound in the chosen polymerization solvent would be a key factor in its potential use as a template source for IIP synthesis.

Potential in Thin Film Deposition and Semiconductor Fabrication

Cadmium-based materials, such as cadmium sulfide (B99878) (CdS) and cadmium telluride (CdTe), are crucial semiconductors in various optoelectronic applications, including solar cells, photodetectors, and light-emitting diodes. researchgate.netnih.govresearchgate.net The performance of these devices heavily relies on the quality of the deposited thin films. Various techniques are employed to fabricate these films, including chemical bath deposition (CBD), metal-organic chemical vapor deposition (MOCVD), and electrodeposition. mdpi.commdpi.comwikipedia.org

The choice of the precursor is critical in these deposition techniques as it influences the film's morphology, crystallinity, and electronic properties. Precursors for cadmium-based thin films are typically cadmium salts or organometallic compounds that can decompose or react at controlled temperatures to form the desired semiconductor material.

| Deposition Technique | Common Cadmium Precursors | Resulting Material |

| Chemical Bath Deposition (CBD) | Cadmium chloride (CdCl₂), Cadmium acetate | Cadmium sulfide (CdS) mdpi.comresearchgate.net |

| Metal-Organic Chemical Vapor Deposition (MOCVD) | Dimethylcadmium (B1197958) (Cd(CH₃)₂) | Cadmium sulfide (CdS) wikipedia.org |

| Electrodeposition | Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) | Cadmium telluride (CdTe) mdpi.com |

Currently, there is no specific mention in the available research of this compound being used as a precursor for thin film deposition in semiconductor fabrication. The suitability of a metal carboxylate like this compound would depend on its volatility and decomposition characteristics. For techniques like MOCVD, the precursor must be sufficiently volatile to be transported in the gas phase to the substrate surface. Its decomposition should ideally be clean, yielding the desired cadmium compound without incorporating impurities from the organic ligands into the film.

Role in the Synthesis of Other Cadmium-Containing Advanced Materials (e.g., layered structures)

Cadmium carboxylates are valuable precursors in the synthesis of advanced cadmium-containing materials, particularly metal-organic frameworks (MOFs). nih.govmdpi.com MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, creating porous, layered, or three-dimensional structures with potential applications in gas storage, catalysis, and sensing. mdpi.com

The synthesis of cadmium-based MOFs often involves the reaction of a cadmium salt with a multidentate organic linker, typically containing carboxylate groups. nih.govmdpi.com Research has shown that cadmium carboxylates can serve as the cadmium source in these syntheses. For example, cadmium carboxylate compounds have been synthesized through the reaction of a cadmium methyl derivative with various carboxylic acids. nih.govacs.org This demonstrates a viable synthetic pathway where a pre-formed cadmium carboxylate, such as this compound, could be used directly.

In a typical solvothermal synthesis of a cadmium-carboxylate MOF, the cadmium source and the organic linker are dissolved in a solvent, often with a modulator like an acid, and heated in a sealed vessel. nih.govmdpi.com The properties of the resulting MOF, such as its structure and porosity, are influenced by the nature of both the metal precursor and the organic linker.

Furthermore, the solution structure of cadmium carboxylates has been studied to understand their role in the synthesis of cadmium chalcogenide (CdS, CdSe) nanocrystals. rsc.org These studies show that the cadmium carboxylate complexes can be polymeric in non-polar solvents and break down in the presence of polar solvents or coordinating ligands. rsc.org This behavior is crucial as it dictates the availability of cadmium ions during the nucleation and growth of nanocrystals, thereby influencing their size and shape. The use of this compound as a precursor could therefore offer a way to control the synthesis of these important quantum dot materials.

Advanced Analytical and Characterization Methodologies in Cadmium 3,5,5 Trimethylhexanoate Research

In-Situ and Operando Characterization Techniques during Synthesis and Reaction

Understanding the dynamic processes of synthesis and reactivity is crucial for controlling the final properties of materials derived from cadmium 3,5,5-trimethylhexanoate. In-situ and operando characterization techniques are indispensable for observing these processes in real-time.

Detailed Research Findings:

In the broader context of cadmium carboxylate chemistry, in-situ and operando spectroscopy have proven invaluable. For instance, studies on the synthesis of cadmium chalcogenide nanocrystals, which often use cadmium carboxylates as precursors, employ techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to monitor the reaction progress. nih.govacs.orgst-andrews.ac.uknih.gov These methods allow researchers to identify reaction intermediates, understand ligand exchange kinetics, and determine the effects of various parameters on the final product. nih.govacs.orgnih.gov

For example, dynamic NMR spectroscopy has been used to demonstrate the facile exchange of carboxylate groups in cadmium complexes, indicating an associative pathway for the reaction. nih.govacs.org Operando IR spectroscopy, often performed under high pressure and temperature, can provide detailed mechanistic insights into catalytic carbonylation reactions involving metal complexes, a process analogous to potential applications of cadmium compounds. st-andrews.ac.uk

| Technique | Information Gained | Relevance to this compound |

| In-Situ NMR | Real-time monitoring of species concentration, identification of intermediates, reaction kinetics. nih.govacs.org | Elucidating the formation mechanism of this compound and its subsequent reactions. |

| Operando IR | Tracking changes in functional groups, understanding reaction pathways under process conditions. st-andrews.ac.uk | Investigating the thermal decomposition or catalytic activity of this compound. |

| In-Situ X-ray Diffraction | Following the evolution of crystalline phases during synthesis or transformation. acs.org | Monitoring the formation of crystalline materials derived from this compound. |

Multidimensional Mapping Techniques for Spatial Property Analysis

Detailed Research Findings:

For metal-organic frameworks, which share structural similarities with coordination polymers that could be formed from this compound, structure-property maps have been developed. pnas.org These maps correlate structural features, such as pore volume and ligand arrangement, with adsorption properties, providing a predictive tool for material design. pnas.org

Furthermore, the precise spatial design of MOF nanosheets has been shown to enhance energy transfer and photocatalytic efficiency by controlling the placement of donor and acceptor moieties. nih.gov This highlights the importance of understanding and controlling the spatial arrangement of chemical components.

| Mapping Technique | Property Mapped | Application in this compound Research |

| Spatially Resolved Spectroscopy (e.g., Raman, FTIR) | Chemical composition, phase distribution, and molecular orientation. | Mapping the homogeneity of this compound within a polymer matrix or the distribution of different functional groups on a surface. |

| Correlative Microscopy (e.g., SEM-EDS) | Morphology and elemental composition. | Visualizing the spatial relationship between cadmium and other elements in derived materials. |

| Photocurrent Mapping | Spatially resolved photoelectrochemical activity. | For derived semiconductor materials, mapping the efficiency of light-to-current conversion across the material's surface. |

Nano-Mechanical Testing of Derived Materials (e.g., Nanoindentation)

For applications where mechanical integrity is important, understanding the nano-mechanical properties of materials derived from this compound is essential. Nanoindentation is a powerful technique for probing mechanical properties at the nanoscale.

Detailed Research Findings:

Nanoindentation is widely used to measure the hardness and elastic modulus of thin films and small volumes of material. researchgate.net The technique involves indenting the material with a sharp tip of known geometry and continuously measuring the load and displacement. The resulting load-displacement curve provides a wealth of information about the material's mechanical response. researchgate.net This method is applicable to a wide range of materials, including polymers, ceramics, and composites, which could be formulated using this compound as an additive or precursor. The mechanical properties of nanomaterials are significantly influenced by their size and the presence of grain boundaries. youtube.com

| Nano-Mechanical Property | Measurement Technique | Significance for Derived Materials |

| Hardness | Nanoindentation | Resistance to localized plastic deformation. Important for coatings and wear-resistant materials. |

| Elastic Modulus | Nanoindentation | Stiffness of the material. A key parameter for structural applications. |

| Fracture Toughness | Micro-indentation, Cantilever Bending | Ability of a material containing a crack to resist fracture. Crucial for ensuring the reliability of structural components. |

Thermal Analysis Techniques (e.g., TGA, DSC) for Material Transformation and Decomposition Pathways

Thermal analysis techniques are critical for determining the thermal stability, decomposition pathways, and phase transitions of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and informative methods.

Detailed Research Findings:

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, the composition of intermediates, and the final residue. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures (e.g., melting, crystallization) and enthalpies of reaction. acs.orgmdpi.com

Studies on various metal carboxylates have utilized TGA and DSC to characterize their thermal decomposition. For example, the thermal degradation of cadmium-carboxylate frameworks often shows a multi-stage process, starting with the loss of solvent molecules, followed by the decomposition of the organic linker at higher temperatures. mdpi.comnih.gov The decomposition of nitroalkanes, another class of energetic materials, has been extensively studied by DSC to determine their thermal stability and decomposition energies. acs.org

| Thermal Event | Technique | Information Obtained | Relevance to this compound |

| Decomposition | TGA | Onset and completion temperatures of decomposition, mass loss at each stage. mdpi.comresearchgate.net | Determining the thermal stability and the temperature range for safe handling and processing. |

| Phase Transition (e.g., melting, crystallization) | DSC | Transition temperatures and enthalpies. acs.orgresearchgate.netresearchgate.net | Understanding the physical changes the material undergoes upon heating and cooling. |

| Glass Transition | DSC | Temperature at which an amorphous solid transitions from a rigid to a more rubbery state. | Important for polymeric materials incorporating this compound. |

Future Directions and Emerging Research Avenues for Cadmium 3,5,5 Trimethylhexanoate Chemistry

Rational Design and Synthesis of Novel Cadmium Carboxylate Architectures

The rational design and synthesis of new cadmium carboxylate architectures is a burgeoning area of materials science. The core idea is to move beyond simple cadmium salts towards complex, multi-dimensional structures with tailored properties. For compounds like Cadmium 3,5,5-trimethylhexanoate, this involves the strategic selection of ligands and reaction conditions to control the final architecture of the coordination polymer.

Future research will likely focus on:

Mixed-Ligand Systems: Incorporating secondary ligands, such as nitrogen-containing heterocyclic compounds (e.g., pyridine, bipyridine), alongside the 3,5,5-trimethylhexanoate ligand can lead to the formation of novel coordination polymers with unique topologies and functionalities. nih.gov The interplay between the bulky, branched carboxylate and the rigid N-donor ligands can result in diverse structures, from one-dimensional chains to complex three-dimensional frameworks. chemicalbook.com

Control of Dimensionality: Researchers are exploring methods to control the dimensionality of the resulting coordination polymers. Factors such as solvent polarity, temperature, pH, and the stoichiometry of reactants can influence whether a 1D, 2D, or 3D structure is formed. chemicalbook.com For instance, hydrothermal or solvothermal synthesis methods have been shown to yield different structural motifs for cadmium carboxylates. researchgate.net

Supramolecular Assembly: The non-covalent interactions, such as hydrogen bonding and van der Waals forces, involving the long alkyl chains of the 3,5,5-trimethylhexanoate ligand can be exploited to guide the self-assembly of novel supramolecular architectures.

A key application of this research is the use of these cadmium carboxylates as precursors for the synthesis of cadmium-based nanoparticles, such as cadmium sulfide (B99878) (CdS) and cadmium oxide (CdO). localpharmaguide.comvulcanchem.comnih.gov The structure of the precursor complex can influence the size, shape, and properties of the resulting nanoparticles. vulcanchem.com

Exploration of Synergistic Effects with Other Metal Carboxylates

The combination of cadmium carboxylates with carboxylates of other metals to form heterometallic or mixed-metal complexes is a promising avenue for developing materials with enhanced or novel properties. The synergistic effects arising from the presence of multiple metal centers can lead to improved catalytic activity, unique photoluminescent behavior, and enhanced thermal stability.

Future research in this area for compounds like this compound could involve:

Bimetallic and Trimetallic Systems: The synthesis of discrete molecular clusters or extended coordination polymers containing cadmium alongside other transition metals (e.g., zinc, copper, manganese) or lanthanide metals. chemnet.com The different coordination preferences and electronic properties of the various metal ions can lead to materials with tunable functionalities.

Catalytic Applications: Mixed-metal carboxylates are being investigated as catalysts for a variety of organic transformations. The Lewis acidity of the cadmium center, combined with the properties of the second metal, can enhance catalytic performance in reactions such as cyanosilylation, Knoevenagel condensation, and cycloaddition reactions. nih.govbiochartoday.com

Luminescent Materials: The incorporation of luminescent metal ions, such as lanthanides, with cadmium carboxylates can lead to the development of novel photoluminescent materials. The cadmium carboxylate framework can act as a sensitizer, absorbing energy and transferring it to the emissive lanthanide center.

Table 1: Examples of Synergistic and Antagonistic Effects of Cadmium with Other Metals

| Metal Combination | Observed Effect | Reference |

|---|---|---|

| Cadmium + Chromium | Antagonistic | chemnet.com |

| Cadmium + Lead | Antagonistic | chemnet.com |

| Chromium + Lead | Synergistic | chemnet.com |

Integration of Machine Learning and Artificial Intelligence in Compound Discovery and Process Optimization

The fields of materials science and chemistry are increasingly leveraging machine learning (ML) and artificial intelligence (AI) to accelerate the discovery and optimization of new compounds and processes. For this compound and its derivatives, ML and AI can play a pivotal role in several areas.

Key research directions include:

Predictive Modeling: ML models can be trained on existing data from other metal carboxylates to predict the properties of new, unsynthesized cadmium compounds. This can include predicting structural motifs, electronic properties, and catalytic activity, thereby guiding experimental efforts towards the most promising candidates. nih.govacs.org

Optimization of Synthesis Conditions: AI-driven platforms can be used to optimize the reaction conditions for the synthesis of cadmium carboxylates and their derived materials. americanelements.com By systematically varying parameters such as temperature, solvent, and reactant concentrations, these systems can efficiently identify the optimal conditions to achieve a desired product with high yield and purity. mdpi.com

High-Throughput Screening: Combining computational screening with ML can enable the rapid evaluation of a vast number of potential ligand combinations and reaction parameters. This can significantly reduce the time and resources required for the discovery of new functional materials. researchgate.net

Table 2: Application of Machine Learning Models in Predicting Cadmium-Related Properties

| Machine Learning Model | Application | Finding | Reference |

|---|---|---|---|

| XGBoost | Prediction of soil available Cadmium | Outperformed traditional linear regression models in accuracy. | acs.org |

| CatBoost | Prediction of biochar's cadmium adsorption capacity | Demonstrated the highest predictive performance among several tested models. | nih.gov |

Development of Sustainable and Environmentally Benign Synthetic Routes

Given the recognized toxicity of cadmium, the development of sustainable and environmentally friendly synthetic methods for its compounds is of paramount importance. researchgate.net "Green chemistry" principles are being increasingly applied to the synthesis of metal carboxylates. researchgate.net

Future research will likely focus on:

Solvent-Free and Aqueous Synthesis: Moving away from traditional organic solvents towards solvent-free mechanochemical methods or synthesis in aqueous media can significantly reduce the environmental impact. researchgate.net Mechanochemical synthesis, which involves grinding solid reactants together, is a promising solvent-free approach. researchgate.net

Use of Bio-based Resources: Exploring the use of bio-derived carboxylic acids or plant extracts as capping or reducing agents in the synthesis of cadmium-based nanomaterials from carboxylate precursors presents a greener alternative. nih.govub.ac.idmdpi.com

Energy-Efficient Synthesis: Developing synthetic routes that operate at lower temperatures and pressures can reduce the energy consumption of the process. Electrochemical methods, for example, can offer a more energy-efficient alternative to traditional thermal methods for synthesizing metal carboxylates.

Table 3: Examples of Green Synthesis Approaches for Cadmium-Based Materials

| Green Synthesis Method | Precursors/Reagents | Resulting Material | Reference |

|---|---|---|---|

| Plant Extract Method | Laurus nobilis leaf extract | Cadmium nanoparticles | nih.gov |

| Mechanochemical Synthesis | Cadmium acetate (B1210297), Sodium sulfide | Cadmium sulfide nanoparticles | researchgate.net |

| Biosynthesis | Tea leaf extract, Cadmium sulfate, Sodium sulfide | Cadmium sulfide quantum dots | nih.gov |

Advanced Characterization of Functional Materials Derived from this compound Precursors

A thorough understanding of the structure-property relationships in materials derived from this compound precursors requires the use of a suite of advanced characterization techniques.

Future research will rely heavily on:

Spectroscopic and Diffraction Techniques: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction will continue to be essential for elucidating the molecular structure and coordination environment of new cadmium carboxylate complexes. chemnet.com Powder X-ray Diffraction (PXRD) is crucial for confirming the phase purity of bulk materials. researchgate.net

Microscopy and Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for characterizing the morphology, size, and shape of nanomaterials synthesized from cadmium carboxylate precursors.

Thermal and Surface Analysis: Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition pathways of these compounds. americanelements.com X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states of the constituent elements on the material's surface. americanelements.com

Table 4: Common Characterization Techniques for Cadmium-Based Materials

| Technique | Information Obtained | Reference |

|---|---|---|

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and coordination modes. | chemnet.com |

| X-ray Diffraction (XRD) | Crystal structure and phase purity. | researchgate.net |

| Scanning Electron Microscopy (SEM) | Surface morphology and topography. | |

| Transmission Electron Microscopy (TEM) | Particle size, shape, and internal structure. | |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | americanelements.com |

Q & A

Q. What synthetic methodologies are commonly employed to prepare cadmium 3,5,5-trimethylhexanoate?

Cadmium carboxylates like this compound are typically synthesized via salt metathesis or direct reaction of cadmium oxide/hydroxide with the corresponding carboxylic acid. For example:

- Direct reaction : Cadmium oxide reacts with 3,5,5-trimethylhexanoic acid in a solvent (e.g., toluene) under reflux to yield the carboxylate.

- Salt metathesis : Cadmium chloride may react with sodium 3,5,5-trimethylhexanoate in aqueous or organic media.

Experimental optimization of stoichiometry, solvent polarity, and temperature is critical to avoid byproducts like Cd(OH)₂ .

Q. How can researchers characterize the structural and thermal properties of this compound?

Key techniques include:

- Spectroscopy : FT-IR to confirm carboxylate bonding (asymmetric COO⁻ stretch ~1540 cm⁻¹) and NMR for ligand environment analysis.

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures and residual cadmium oxide content.

- X-ray Diffraction (XRD) : For crystallographic data, though single-crystal growth may require slow evaporation in non-polar solvents.

Collision cross-section (CCS) data from ion mobility spectrometry (as in ) can predict molecular conformation in gas-phase studies .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Likely soluble in non-polar solvents (e.g., toluene, hexane) due to the branched alkyl chain, but poorly soluble in water. Exact solubility parameters require empirical determination.

- Stability : Thermal stability depends on ligand coordination. Differential Scanning Calorimetry (DSC) should be used to assess exothermic decomposition risks, especially near 100–150°C .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of cadmium particulates.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Collect in sealed containers labeled for heavy metal waste.

Cadmium compounds are classified as carcinogenic (R45/R49) and toxic to aquatic life (R50/53). Refer to safety data for analogous cadmium carboxylates .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- DFT Calculations : Model ligand dissociation energies and cadmium coordination geometry to predict catalytic activity in polymerization or cross-coupling reactions.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.

Collision cross-section predictions (e.g., ) validate computational models against experimental CCS values .

Q. What experimental strategies resolve contradictions in reported physicochemical data for cadmium carboxylates?

- Interlaboratory Studies : Standardize synthesis and characterization protocols (e.g., solvent purity, drying methods).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out impurities.

Discrepancies in melting points or solubility may arise from varying ligand purity or hydration states .

Q. How does this compound compare to other metal carboxylates (e.g., cobalt, zinc) in catalytic applications?

- Activity Screening : Test in model reactions (e.g., styrene polymerization) to compare initiation efficiency and polymer molecular weight distribution.

- Kinetic Studies : Use in situ FT-IR or Raman spectroscopy to monitor reaction rates.

Cobalt 3,5,5-trimethylhexanoate complexes () may exhibit redox activity, whereas cadmium’s Lewis acidity could favor coordination-insertion mechanisms .

Q. What advanced techniques quantify trace cadmium release during degradation studies?

Q. How can ligand modifications enhance the stability of this compound in high-temperature applications?

- Co-ligand Introduction : Add donor ligands (e.g., amines) to stabilize the cadmium center.

- Bulkier Substituents : Synthesize derivatives with longer alkyl chains to sterically hinder decomposition.

Analogous peroxides () show improved stability with inert diluents, suggesting similar strategies for carboxylates .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.